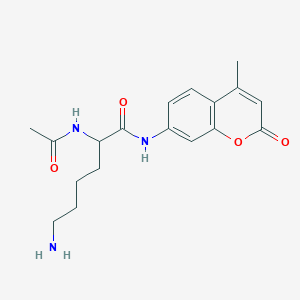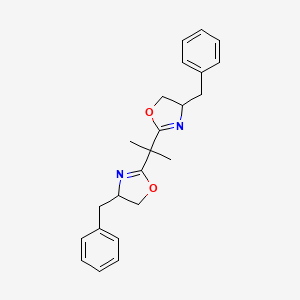
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrrole ring, and various functional groups, including a chlorophenyl group and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4-nitrobenzohydrazide with 4-aryl-2,4-dioxobutanoic acids, followed by intramolecular cyclization in the presence of propionic anhydride . The reaction conditions often include elevated temperatures and the use of solvents such as isopropyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as iron powder, and nucleophiles like hydroxide ions . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloroaniline, while nucleophilic substitution can produce derivatives like 4-nitrophenol .
Scientific Research Applications
5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antinociceptive (pain-relieving) properties.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the thiazole and pyrrole rings can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with thiazole and pyrrole rings, such as:
- 2-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazole
- 4-(4-Chlorophenyl)-3-hydroxy-2-(4-nitrobenzoyl)-1-thiazole
Uniqueness
What sets 5-(4-Chlorophenyl)-3-hydroxy-4-(4-nitrobenzoyl)-1-thiazol-2-YL-1,5-dihydropyrrol-2-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H12ClN3O5S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H12ClN3O5S/c21-13-5-1-11(2-6-13)16-15(17(25)12-3-7-14(8-4-12)24(28)29)18(26)19(27)23(16)20-22-9-10-30-20/h1-10,16,25H/b17-15+ |
InChI Key |
YDIRQFHECVUFTQ-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2C4=NC=CS4)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=NC=CS4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


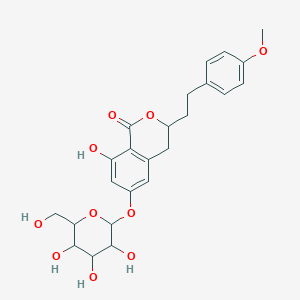
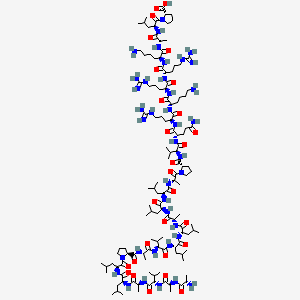
![Ganclclovir, [8-3H]](/img/structure/B13386819.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B13386838.png)

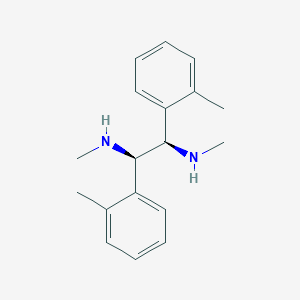
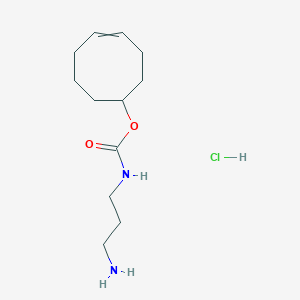
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
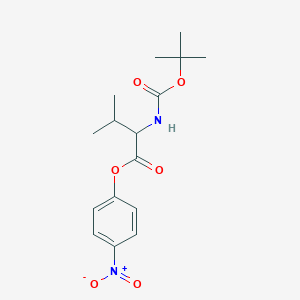
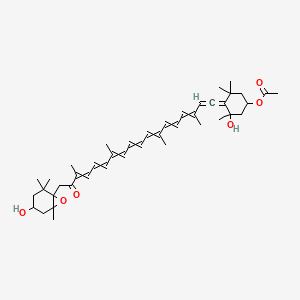
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
